N,N-Dimethyl-2-phenyl-malonamic acid
Description
N,N-Dimethyl-2-phenyl-malonamic acid is a malonamic acid derivative characterized by a central malonamide backbone (two adjacent amide groups) substituted with a phenyl group at the second carbon and dimethylamino groups at the nitrogen atoms. The dimethyl and phenyl substituents likely enhance lipophilicity and steric bulk, influencing solubility, metabolic stability, and target interactions .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(dimethylamino)-3-oxo-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)9(11(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15) |
InChI Key |
OQAVOLKMILMDON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Malonamic Acid Derivatives
a. N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester
- Structure: Features a nitro (-NO₂) and sulfamoyl (-SO₂NH₂) group on the phenyl ring, with a methyl ester at the terminal carboxyl group.
- Application : Used as a precursor in synthesizing Setrobuvir, a hepatitis C therapeutic agent .
- Key Differences : The sulfamoyl and nitro groups increase polarity and hydrogen-bonding capacity compared to N,N-Dimethyl-2-phenyl-malonamic acid, which lacks these electron-withdrawing substituents.
b. Benalaxyl and Metalaxyl
- Structure : Alanine derivatives (single amide group) with substituted phenyl and acyl groups (e.g., methoxyacetyl in metalaxyl, phenylacetyl in benalaxyl).
- Application : Systemic fungicides targeting oomycete pathogens .
- Key Differences: this compound has a malonamide backbone (two amides), whereas these compounds are mono-amide alanine derivatives. The dimethylamino groups in the target compound may reduce hydrolysis susceptibility compared to metalaxyl’s methoxyacetyl group.
Acetamide Derivatives
N,N-Dimethyl-2-phenylacetamide
- Structure: Acetamide core with a phenyl group at the second carbon and dimethylamino substitution.
- Application: Industrial solvent or intermediate; noted as an irritant .
Amino Acid Derivatives
N-Methylalanine
- Structure: Alanine (α-amino acid) with a methyl group on the nitrogen.
- Application : Studied as a biomarker or metabolic intermediate .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity : Malonamide derivatives like N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester demonstrate antiviral activity due to electron-deficient aromatic rings enhancing target binding . The phenyl group in this compound may similarly facilitate π-π interactions in drug-receptor binding.
- Stability: N,N-Dimethyl substitution likely improves metabolic stability compared to mono-methyl or ester-containing analogs (e.g., metalaxyl), which are prone to enzymatic hydrolysis .
- Toxicity : Acetamide derivatives like N,N-Dimethyl-2-phenylacetamide exhibit irritant properties, suggesting malonamic acid analogs should be evaluated for similar risks .
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